molecular formula C11H10F3N3O B3092601 (1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1232164-02-1

(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B3092601
CAS RN: 1232164-02-1
M. Wt: 257.21
InChI Key: OADDVCSPUITRPO-UHFFFAOYSA-N
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Description

The compound is a derivative of benzyl alcohol, specifically 4-(Trifluoromethyl)benzyl alcohol . This compound is a white or colorless to light yellow powder to clear liquid . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzyl alcohol, a related compound, has been analyzed . It has a molecular formula of C8H7F3O and a molecular weight of 176.14 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)benzyl alcohol, a related compound, include a density of 1.3±0.1 g/cm³, boiling point of 213.7±0.0 °C at 760 mmHg, and a flash point of 100.6±0.0 °C .

Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of complex organic molecules.

NMR Spectrum Prediction

“(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol” is also used to predict the NMR spectrum . NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful and theoretically complex analytical tool used by chemists and physicists to study the structure and dynamics of molecules.

Kinetic Studies of Phosphonoformate Prodrugs

This compound is employed as a reagent in kinetic studies of phosphonoformate prodrugs . Prodrugs are biologically inactive compounds which can be metabolized in the body to produce an active drug.

Aquachromium (IV) Studies

It is used in studies involving aquachromium (IV) . Aquachromium (IV) is a type of chromium compound that is used in various chemical reactions.

Catalysts

The high kinetic and thermodynamic stability exhibited by metal complexes supported by similar derivatives led to their application as catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction (activation energy).

Radiopharmaceuticals

These derivatives have also found applications in the field of radiopharmaceuticals . Radiopharmaceuticals are radioactive compounds used as tracers in medical imaging and therapy.

Metallodrugs

Metallodrugs are another application of these derivatives . Metallodrugs are a type of medication that contains one or more metal ions essential for their therapeutic effects.

Safety and Hazards

The safety data sheet for a related compound, 1-[4-(Trifluoromethyl)benzyl]piperazine, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-8(2-4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADDVCSPUITRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181446
Record name [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol

CAS RN

1232164-02-1
Record name [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232164-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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